molecular formula C21H20O4 B4642785 9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No. B4642785
M. Wt: 336.4 g/mol
InChI Key: PRTUMWDQMFVJAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with significant interest in various fields of chemistry and pharmacology. However, specific research on this compound is limited. Related compounds have been studied for their structure and properties, providing insights into similar chemical frameworks.

Synthesis Analysis

The synthesis of related compounds often involves intricate organic reactions. For instance, the synthesis of a similar compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, involved etherification, oximation, and Beckmann rearrangement (Chen et al., 2012).

Molecular Structure Analysis

The molecular structure of related chromene compounds reveals interesting features. For instance, the crystal and molecular structure of (±)-1-methoxycarbonyl-1-hydroxy-2-oxa-3,4-dioxo-7-methoxy-9-methylcyclopenteno[3,4-c] chromene was solved by x-ray crystallographic methods, showing molecules linked by hydrogen bonds forming a chain-like structure (Ladd & Povey, 1975).

Chemical Reactions and Properties

The reactivity and properties of chromene derivatives are diverse. Some compounds, like 9-Hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde imines, exhibit ionochromic properties, forming colored complexes with metal cations and anions (Nikolaeva et al., 2020).

Physical Properties Analysis

The physical properties of chromene derivatives can be characterized through spectroscopic techniques. For instance, molecular structure analysis and spectroscopic characterization of 9-methoxy-2H-furo[3,2-g]chromen-2-one involved experimental and theoretical investigations, including FT-IR and FT-Raman spectral data (Swarnalatha et al., 2015).

Chemical Properties Analysis

Chemical properties of chromene derivatives can be quite varied. Some derivatives like 9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles, synthesized in aqueous media, demonstrate the adaptability of these compounds in different synthetic conditions (Shi et al., 2006).

properties

IUPAC Name

9-[(3-methoxyphenyl)methoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13-9-18(24-12-14-5-3-6-15(11-14)23-2)20-16-7-4-8-17(16)21(22)25-19(20)10-13/h3,5-6,9-11H,4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTUMWDQMFVJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 2
9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Reactant of Route 6
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9-[(3-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

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